molecular formula C16H22N2O B4000319 1-[3-(3-isopropyl-5-methylphenoxy)propyl]-1H-imidazole

1-[3-(3-isopropyl-5-methylphenoxy)propyl]-1H-imidazole

Cat. No.: B4000319
M. Wt: 258.36 g/mol
InChI Key: XWTMOXUFUNZXNB-UHFFFAOYSA-N
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Description

1-[3-(3-isopropyl-5-methylphenoxy)propyl]-1H-imidazole is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.173213330 g/mol and the complexity rating of the compound is 257. The solubility of this chemical has been described as 23.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H3-Receptor Histamine Antagonists

A notable application of imidazole derivatives is their potent activity as H3-receptor histamine antagonists. The synthesis and evaluation of a series of (phenoxyalkyl)imidazoles, including compounds with structural similarities to "1-[3-(3-isopropyl-5-methylphenoxy)propyl]-1H-imidazole," have demonstrated significant in vitro and in vivo H3-receptor histamine antagonism. These compounds, such as 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole and 4-[3-[4-(trifluoromethyl)-phenoxy]propyl]-1H-imidazole, have shown promising results as potential candidates for drug development due to their high potency and effectiveness in modulating histamine levels in the brain, highlighting their therapeutic potential in treating histamine-related disorders (Ganellin et al., 1996).

Antioxidant Properties

Imidazole compounds synthesized from isopropyl- and methyl-substituted phenols have demonstrated water solubility and bioavailability, acting as potent antioxidants. These compounds, including the 5-hydroxycoumaran derivative possessing an imidazole group, have shown significant activity in inhibiting TXA2 synthase, suggesting their utility in addressing oxidative stress and related pathologies. This highlights the role of such imidazole derivatives in developing new antioxidant therapies (Hasegawa et al., 1997).

Host for Anions

Imidazole-based bisphenol compounds have been explored for their capacity to host anions, demonstrating the versatility of imidazole derivatives in material science and coordination chemistry. These compounds, such as 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol, have been structurally characterized to elucidate their interaction with various anions, showcasing the potential of imidazole derivatives in developing new materials for anion recognition and separation processes (Nath & Baruah, 2012).

Properties

IUPAC Name

1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13(2)15-9-14(3)10-16(11-15)19-8-4-6-18-7-5-17-12-18/h5,7,9-13H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTMOXUFUNZXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2C=CN=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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